molecular formula C18H14N2O11 B055009 Furaptra CAS No. 120551-15-7

Furaptra

Cat. No. B055009
CAS RN: 120551-15-7
M. Wt: 434.3 g/mol
InChI Key: PDURUKZNVHEHGO-UHFFFAOYSA-N
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Description

Furaptra, also known as Mag-Fura-2, is a UV light-excitable, ratiometric indicator for calcium . It fluoresces in the absence of Ca2+ and is suitable for measuring cellular changes in calcium concentration .


Synthesis Analysis

The fluorescent analogue, Furaptra, with a magnesium dissociation constant of 1.5 mM, is structurally analogous to the calcium chelator fura-2 . The acetoxymethyl form of the chelator is readily loaded into cells .


Molecular Structure Analysis

Furaptra’s molecular formula is C18H14N2O11 . It is structurally similar to the calcium chelator fura-2 .


Physical And Chemical Properties Analysis

Furaptra has a molar mass of 434.31 g/mol . It exhibits an absorption shift that can be observed by scanning the excitation spectrum between 300 and 400 nm, while monitoring the emission at 510 nm .

Scientific Research Applications

  • Monitoring Myoplasmic Calcium Transients : Furaptra is used to monitor changes in myoplasmic free Ca2+ in frog skeletal muscle fibers, responding to electrical stimulation with minimal interference from myoplasmic free Mg2+ changes (Konishi, Hollingworth, Harkins, & Baylor, 1991).

  • Fluorescence Signals in Muscle Fibers : The indicator's fluorescence signals were analyzed in frog skeletal muscle fibers, particularly focusing on the free Mg2+ concentration in resting muscle (Konishi, Suda, & Kurihara, 1993).

  • Intracellular Calibration in Rat Ventricular Myocytes : Furaptra was used for intracellular calibration in rat ventricular myocytes, studying the relationship between fluorescence and intracellular free Mg2+ concentration (Watanabe & Konishi, 2001).

  • Studying Mg2+ Efflux from Rat Ventricular Myocytes : This study focused on modulating Mg2+ efflux in rat ventricular myocytes, using furaptra to estimate the apparent cytoplasmic Mg2+ concentration (Tursun, Tashiro, & Konishi, 2005).

  • Measurement of Cytosolic Free Magnesium : Furaptra was also used to measure cytosolic free Mg2+ concentration in isolated rat hepatocytes (Raju, Murphy, Levy, Hall, & London, 1989).

  • Studying Transmitter Release at Central Synapses : Furaptra was compared with fura-2 in studying the relationship between presynaptic calcium transients and transmitter release at mammalian central synapses (Sinha, Wu, & Saggau, 1997).

  • Comparison of Low-Affinity Ca2+ Indicators in Skeletal Muscle : This study compared furaptra with other low-affinity Ca2+ indicators for tracking Ca2+ transients in skeletal muscle (Hollingworth, Gee, & Baylor, 2009).

  • Studying Free Mg2+ in Heart Mitochondria : Furaptra was used to monitor the concentration of free Mg2+ in the matrix of isolated heart mitochondria (Jung & Brierley, 1991).

Mechanism of Action

Furaptra operates by fluorescing in the absence of Ca2+. When Ca2+ is present, the fluorescence decreases, allowing for the measurement of cellular changes in calcium concentration .

properties

IUPAC Name

2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDURUKZNVHEHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152907
Record name 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furaptra

CAS RN

120551-15-7
Record name 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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